molecular formula C17H18O3S B14360800 4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one CAS No. 92241-57-1

4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one

Cat. No.: B14360800
CAS No.: 92241-57-1
M. Wt: 302.4 g/mol
InChI Key: PTVGJMIZISZFIK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one is an organic compound that belongs to the class of dioxathianones. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a dioxathiane ring. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the dioxathiane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects. The dioxathiane ring and the substituents play a crucial role in determining the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of a dioxathiane ring.

    6,6-Diphenyl-1,3-dioxane: Another related compound with a dioxane ring and phenyl groups.

Uniqueness

4,4-Dimethyl-6,6-diphenyl-1,3,2lambda~4~-dioxathian-2-one is unique due to the presence of both phenyl and methyl groups attached to the dioxathiane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

92241-57-1

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

4,4-dimethyl-6,6-diphenyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C17H18O3S/c1-16(2)13-17(20-21(18)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

PTVGJMIZISZFIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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